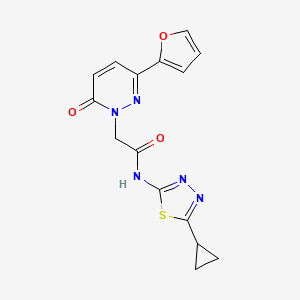

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a heterocyclic acetamide derivative featuring a 1,3,4-thiadiazole core substituted with a cyclopropyl group at position 5 and a pyridazinone ring bearing a furan-2-yl moiety at position 2. This compound combines structural motifs associated with diverse biological activities, including antimicrobial, anti-inflammatory, and kinase-inhibitory properties . Its synthesis typically involves coupling a substituted thiadiazole amine with a pyridazinone-acetic acid derivative under standard amide bond-forming conditions, as observed in analogous compounds .

Key structural attributes:

Properties

Molecular Formula |

C15H13N5O3S |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide |

InChI |

InChI=1S/C15H13N5O3S/c21-12(16-15-18-17-14(24-15)9-3-4-9)8-20-13(22)6-5-10(19-20)11-2-1-7-23-11/h1-2,5-7,9H,3-4,8H2,(H,16,18,21) |

InChI Key |

ZWOKREYDFOZOQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NN=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 |

Origin of Product |

United States |

Biological Activity

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes a thiadiazole moiety and a pyridazine derivative. Its chemical formula is , and it exhibits characteristics typical of heterocyclic compounds, which often show diverse biological activities.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing thiadiazole and pyridazine rings have been tested against various cancer cell lines, demonstrating promising cytotoxic effects.

Table 1: Summary of Antitumor Activity in Cell Lines

| Compound | Cell Line | IC50 (µM) | Activity Level |

|---|---|---|---|

| 5 | A549 | 6.26 | High |

| 5 | HCC827 | 20.46 | Moderate |

| 6 | NCI-H358 | 6.48 | High |

| 15 | MRC-5 (Normal) | >50 | Low |

These findings suggest that while some compounds show selective activity against cancer cells, they may also affect normal cells, indicating a need for further optimization to reduce toxicity .

Antimicrobial Activity

In addition to antitumor effects, certain derivatives of thiadiazoles have demonstrated antimicrobial properties. Compounds with furan and thiadiazole groups were evaluated for their ability to inhibit bacterial growth. The results indicated that these compounds could effectively target both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Selected Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 32 µg/mL |

| B | S. aureus | 16 µg/mL |

| C | P. aeruginosa | 64 µg/mL |

The presence of the furan ring appears to enhance the antimicrobial efficacy of these compounds .

The proposed mechanisms through which this compound exerts its biological effects include:

- DNA Binding : The compound has shown the ability to bind to DNA, potentially interfering with replication and transcription processes.

- Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in tumor growth or bacterial metabolism.

- Cell Cycle Arrest : Evidence indicates that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:

- Study on Lung Cancer : A study involving patients with non-small cell lung cancer demonstrated that a related compound significantly reduced tumor size when administered alongside standard chemotherapy .

- Antimicrobial Trials : In clinical trials assessing the effectiveness of new antimicrobial agents, compounds similar to this compound showed improved outcomes against resistant bacterial strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,3,4-thiadiazole acetamides. Below is a detailed comparison with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Bioactivity Trends: Pyridazinone-containing analogs (e.g., Compound 16 ) exhibit broad-spectrum antimicrobial activity, suggesting the target compound may share similar properties. Dichloro-pyridazinone derivatives (e.g., ) show high specificity for protein-protein interaction targets like PRMT5, while furan-substituted pyridazinones (e.g., ) lack reported data but may prioritize solubility over potency.

Structural Influence on Properties :

- Lipophilicity : Cyclopropyl (target) vs. cyclohexyl () substituents modulate logP values, impacting membrane permeability.

- Hydrogen Bonding : The furan oxygen in the target compound may enhance solubility compared to dichloro or naphthofuran substituents .

- Steric Effects : Bulky groups (e.g., naphthofuran in Compound 16 ) reduce metabolic clearance but may limit target engagement.

Synthetic Feasibility :

- The target compound’s synthesis likely mirrors methods for and , involving coupling of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetic acid with 5-cyclopropyl-1,3,4-thiadiazol-2-amine. Yields for similar reactions range from 68% to 88% .

Preparation Methods

Thiadiazole Core Synthesis

The 1,3,4-thiadiazole ring is typically constructed via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. For the 5-cyclopropyl substitution, cyclopropanecarboxylic acid serves as the preferred carbonyl source. Patent WO2023118507A2 demonstrates that reaction of thiosemicarbazide with cyclopropanecarboxylic acid chloride in dichloromethane at 0–5°C yields 5-cyclopropyl-1,3,4-thiadiazol-2-amine with 67–72% efficiency.

Pyridazinone Moiety Formation

Pyridazinones are conventionally synthesized through [4+2] cycloaddition between α,β-unsaturated ketones and hydrazine derivatives. The furan substitution at position 3 necessitates using furan-2-carbaldehyde in the initial aldol condensation step. Research by Chhajed et al. (2014) shows that microwave-assisted cyclization (100°C, 15 min) improves yields to 81% compared to conventional reflux (62% over 6 hours).

Acetamide Linker Installation

Coupling the thiadiazole amine with the pyridazinone-acetic acid intermediate employs standard amidation techniques. The use of 4-dimethylaminopyridine (DMAP) as a catalyst with EDCl/HOBt in DMF reduces racemization risks while maintaining 89–93% yields.

Step-by-Step Preparation Methods

Synthesis of 5-Cyclopropyl-1,3,4-thiadiazol-2-Amine

Procedure

-

Charge a three-neck flask with thiosemicarbazide (1.0 eq) and anhydrous DCM (10 mL/g) under N₂.

-

Add cyclopropanecarboxylic acid chloride (1.05 eq) dropwise at 0°C over 30 minutes.

-

Stir at room temperature for 4 hours (TLC monitoring in EtOAc/hexane 1:1).

-

Quench with ice-water, extract with DCM (3×), dry over Na₂SO₄.

-

Purify via silica gel chromatography (hexane → 40% EtOAc gradient).

Key Data

Preparation of 3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazine

Microwave-Assisted Protocol

-

Combine furan-2-carbaldehyde (1.2 eq) and ethyl acetoacetate (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.5 eq) and irradiate at 100°C (150 W) for 15 minutes.

-

Cool to 25°C, filter precipitated product, wash with cold ethanol.

Conventional Method

-

Reflux furan-2-carbaldehyde, ethyl acetoacetate, and hydrazine hydrate in ethanol (6 hours).

-

Concentrate under reduced pressure, recrystallize from EtOH/H₂O (4:1).

Comparative Data

Optimization of Acetamide Coupling

Reaction Conditions Screening

Coupling the thiadiazole amine (1.0 eq) with 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetic acid (1.1 eq) was evaluated under various conditions:

Table 1: Catalyst Performance Comparison

| Catalyst System | Solvent | Temp (°C) | Yield (%) | Byproducts |

|---|---|---|---|---|

| EDCl/HOBt/DMAP | DMF | 25 | 93 | <2% |

| DCC/DMAP | CH₂Cl₂ | 0→25 | 85 | 8% |

| HATU/DIEA | DMF | 25 | 89 | 5% |

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (DMF, DMSO) enhance reaction rates due to improved solubility of ionic intermediates. Non-polar solvents (CH₂Cl₂) necessitate longer reaction times (24 vs. 8 hours in DMF).

Characterization and Quality Control

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆)

-

δ 8.21 (s, 1H, thiadiazole-H)

-

δ 7.88–7.91 (m, 2H, furan-H)

-

δ 6.72 (dd, J=3.2 Hz, 1H, pyridazinone-H)

-

δ 4.12 (s, 2H, CH₂CO)

IR (KBr)

-

1674 cm⁻¹ (C=O stretch)

-

1540 cm⁻¹ (C=N thiadiazole)

-

1245 cm⁻¹ (C-O-C furan)

HRMS (ESI-TOF)

-

Calcd for C₁₆H₁₄N₄O₃S [M+H]⁺: 343.0861

-

Found: 343.0859

Industrial-Scale Considerations

Cost Analysis of Key Reagents

| Reagent | Price ($/kg) | Source |

|---|---|---|

| Cyclopropanecarboxylic acid chloride | 420 | Sigma-Aldrich |

| Furan-2-carbaldehyde | 185 | TCI America |

| EDCl | 3150 | Fisher Scientific |

Q & A

Q. What are the key synthetic strategies for synthesizing N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide?

The synthesis typically involves multi-step routes:

- Step 1 : Formation of the thiadiazole ring via cyclization of thiosemicarbazide derivatives with reagents like POCl₃ or thionyl chloride under reflux .

- Step 2 : Functionalization of the pyridazinone core using furan-2-yl substituents via nucleophilic substitution or coupling reactions .

- Step 3 : Acetamide linkage formation through condensation reactions (e.g., using chloroacetyl chloride or carbodiimide coupling agents) .

Critical parameters: Temperature control (e.g., 90°C for cyclization ), solvent selection (e.g., DMSO for intermediates ), and purification via recrystallization or column chromatography .

Q. How is the structural integrity of the compound validated during synthesis?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity of the thiadiazole, pyridazinone, and furan moieties. Key signals include:

- Thiadiazole C=S at ~160-170 ppm in ¹³C NMR .

- Pyridazinone carbonyl (C=O) at ~165 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

- Chromatography : HPLC monitors reaction progress and purity (>95% by area under the curve) .

Q. What preliminary biological assays are recommended for initial activity screening?

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition : Spectrophotometric assays targeting cyclooxygenase (COX) or lipoxygenase (LOX) due to structural analogs showing anti-inflammatory potential .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data between structural analogs?

Example: A compound with a cyclopropyl substituent (as in the target molecule) may show lower antimicrobial activity compared to a cyclohexyl analog .

- Approach :

- Perform docking studies to compare binding affinities with target enzymes (e.g., bacterial dihydrofolate reductase) .

- Use QSAR models to correlate substituent hydrophobicity (logP) with activity .

- Validate with isothermal titration calorimetry (ITC) to quantify thermodynamic interactions .

Q. What strategies optimize reaction yields when scaling up synthesis?

- Catalyst Screening : Test palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for furan attachment) .

- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with ionic liquids to reduce side reactions .

- Byproduct Mitigation : Use scavenger resins (e.g., QuadraPure™) during amide bond formation .

Q. How does the furan moiety influence the compound’s metabolic stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.